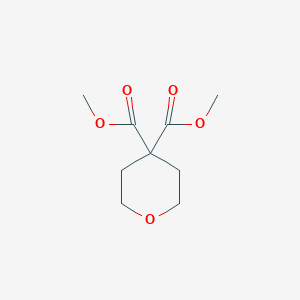

Dimethyl Tetrahydropyran-4,4-dicarboxylate

説明

The exact mass of the compound Dimethyl Tetrahydropyran-4,4-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl Tetrahydropyran-4,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl Tetrahydropyran-4,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

dimethyl oxane-4,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIZXJJKKRZQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453849 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149777-00-4 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for dimethyl tetrahydropyran-4,4-dicarboxylate, a valuable building block in the synthesis of pharmaceuticals and specialty polymers.[1] This document details the primary synthetic route, including a detailed experimental protocol, quantitative data, and a visualization of the reaction pathway.

Core Synthesis Method: Cyclocondensation of Dimethyl Malonate and Bis(2-chloroethyl) Ether

The most prevalent and established method for synthesizing the tetrahydropyran-4,4-dicarboxylate scaffold is the cyclocondensation of a malonic ester with bis(2-haloethyl) ether. This reaction proceeds via a double alkylation of the malonic ester, forming the tetrahydropyran ring in a Williamson ether synthesis-type mechanism.

A common variation of this synthesis utilizes diethyl malonate to produce the corresponding diethyl ester. The methodology can be directly adapted for the synthesis of dimethyl tetrahydropyran-4,4-dicarboxylate by substituting diethyl malonate with dimethyl malonate. This approach is attractive due to the ready availability of the starting materials and the straightforward nature of the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of tetrahydropyran-4,4-dicarboxylates via the cyclocondensation route. The data is based on the synthesis of the diethyl analog and is expected to be comparable for the dimethyl ester synthesis.

| Parameter | Value |

| Reactants | |

| Dimethyl Malonate | 1.0 mole equivalent |

| Bis(2-chloroethyl) ether | 1.0 mole equivalent |

| Base (e.g., Sodium Ethoxide) | 2.0-2.2 mole equivalents |

| Solvent | Ethanol, DMF, or Toluene |

| Reaction Conditions | |

| Temperature | 50 - 100 °C |

| Reaction Time | 4 - 12 hours |

| Yield | |

| Typical Yield | 70 - 85% |

Experimental Protocol: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

This protocol is adapted from the established synthesis of diethyl tetrahydropyran-4,4-dicarboxylate.

Materials:

-

Dimethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium metal

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for workup)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Addition of Dimethyl Malonate: Once all the sodium has reacted and the solution has cooled to room temperature, add dimethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

-

Addition of Bis(2-chloroethyl) Ether: To the resulting solution of the sodium salt of dimethyl malonate, add bis(2-chloroethyl) ether (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water and toluene to the residue and separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude dimethyl tetrahydropyran-4,4-dicarboxylate can be further purified by vacuum distillation.

Reaction Pathway Diagram

Caption: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate.

Logical Workflow for Synthesis

The synthesis of dimethyl tetrahydropyran-4,4-dicarboxylate follows a logical progression of standard organic chemistry techniques. The workflow ensures the efficient formation of the desired product while minimizing side reactions.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Dimethyl tetrahydropyran-4,4-dicarboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Core Physicochemical Properties

Dimethyl tetrahydropyran-4,4-dicarboxylate is a substituted heterocyclic compound with the molecular formula C₉H₁₄O₅.[1] Its core structure consists of a tetrahydropyran ring with two methyl carboxylate groups attached to the C4 position. This structure makes it a potentially useful building block in organic synthesis. The available physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, values for melting and boiling points are currently based on predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Colorless to almost clear liquid | [1] |

| Density | 1.18 g/cm³ | [1][2] |

| Predicted Boiling Point | 238.2 ± 40.0 °C | [2] |

| Refractive Index | n20D 1.45 | [1] |

| CAS Number | 149777-00-4 | [1][2][3] |

Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate: An Experimental Protocol

Materials and Reagents:

-

Dimethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium methoxide (or another suitable base)

-

Methanol (or another suitable solvent)

-

Apparatus for reflux, extraction, and distillation

Detailed Experimental Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with a solution of sodium methoxide in methanol.

-

Addition of Reactants: To this solution, dimethyl malonate is added dropwise at room temperature with continuous stirring.

-

Cyclization: Following the addition of dimethyl malonate, bis(2-chloroethyl) ether is added to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours to facilitate the cyclization reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Dimethyl tetrahydropyran-4,4-dicarboxylate.

Visualizing the Synthesis: A Workflow Diagram

The logical flow of the proposed synthesis is depicted in the following diagram, generated using the DOT language.

Spectroscopic Data

A comprehensive search of the available scientific literature did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for Dimethyl tetrahydropyran-4,4-dicarboxylate. Researchers seeking to characterize this compound will need to perform these analyses independently.

Signaling Pathways and Biological Activity

Currently, there is no information available in the surveyed literature to suggest the involvement of Dimethyl tetrahydropyran-4,4-dicarboxylate in any specific signaling pathways or biological activities. Its utility is primarily reported in the context of being a building block for organic synthesis.[1] Further research would be required to explore any potential biological roles.

References

Structural Elucidation of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Dimethyl tetrahydropyran-4,4-dicarboxylate. Given the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its known structure and analogous compounds. It also proposes a detailed experimental protocol for its synthesis, adapted from established procedures for similar molecules.

Compound Overview

Dimethyl tetrahydropyran-4,4-dicarboxylate is a diester derivative of tetrahydropyran. Its structure features a central tetrahydropyran ring with two methyl ester groups attached to the C4 position. This gem-dicarboxylate motif makes it a valuable building block in organic synthesis, potentially for the introduction of sterically hindered functionalities or as a precursor to other complex cyclic systems.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 149777-00-4 |

| Appearance | Colorless to almost clear liquid |

| Density | 1.18 g/cm³ |

| Refractive Index (n20D) | 1.4530 to 1.4560 |

Proposed Synthesis

A plausible synthetic route to Dimethyl tetrahydropyran-4,4-dicarboxylate involves the reaction of dimethyl malonate with bis(2-chloroethyl) ether in the presence of a base. This method is an adaptation of the known synthesis for the corresponding diethyl ester.

Experimental Protocol: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

Materials:

-

Dimethyl malonate

-

Bis(2-chloroethyl) ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous DMF.

-

Addition of Reagents: To the DMF, add dimethyl malonate, bis(2-chloroethyl) ether, anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Dimethyl tetrahydropyran-4,4-dicarboxylate.

Structural Elucidation via Spectroscopic Methods

The following sections detail the predicted spectroscopic data that would confirm the structure of Dimethyl tetrahydropyran-4,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

-

δ ~3.75 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups of the esters. The singlet multiplicity is due to the absence of adjacent protons.

-

δ ~3.80 ppm (triplet, 4H): This triplet is attributed to the four equivalent protons on the carbons adjacent to the ring oxygen (C2 and C6). The triplet splitting pattern would arise from coupling to the two adjacent protons on C3 and C5.

-

δ ~2.10 ppm (triplet, 4H): This triplet corresponds to the four equivalent protons on the carbons adjacent to the quaternary carbon (C3 and C5). The triplet multiplicity is due to coupling with the adjacent protons on C2 and C6.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, consistent with the four unique carbon environments in the molecule.

-

δ ~171 ppm: This signal in the downfield region is characteristic of the carbonyl carbons (C=O) of the two equivalent ester groups.

-

δ ~66 ppm: This signal corresponds to the two equivalent carbons of the tetrahydropyran ring bonded to the oxygen atom (C2 and C6).

-

δ ~53 ppm: This signal is attributed to the two equivalent methoxy carbons (-OCH₃).

-

δ ~52 ppm: The quaternary carbon (C4) bearing the two ester groups is expected to appear at this chemical shift.

-

δ ~33 ppm: This signal corresponds to the two equivalent methylene carbons in the tetrahydropyran ring adjacent to the quaternary center (C3 and C5).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

-

~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of a saturated aliphatic ester.[1][2]

-

~1250-1100 cm⁻¹: Strong C-O stretching vibrations associated with the ester and the ether linkages.[1][3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound (C₉H₁₄O₅).

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 171.

-

Loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z = 143.

-

Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

-

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted quantitative data for the structural elucidation of Dimethyl tetrahydropyran-4,4-dicarboxylate.

| Spectroscopic Method | Predicted Data | Assignment |

| ¹H NMR (CDCl₃) | δ ~3.75 (s, 6H) | 2 x -OCH₃ |

| δ ~3.80 (t, 4H) | -CH₂-O-CH₂- (C2-H, C6-H) | |

| δ ~2.10 (t, 4H) | -CH₂-C(COOR)₂-CH₂- (C3-H, C5-H) | |

| ¹³C NMR (CDCl₃) | δ ~171 ppm | 2 x C=O |

| δ ~66 ppm | C2, C6 | |

| δ ~53 ppm | 2 x -OCH₃ | |

| δ ~52 ppm | C4 | |

| δ ~33 ppm | C3, C5 | |

| IR (neat) | ~1735 cm⁻¹ (strong) | C=O stretch (ester) |

| ~1250-1100 cm⁻¹ (strong) | C-O stretch (ester and ether) | |

| Mass Spectrometry (EI) | m/z = 202 | Molecular Ion (M⁺) |

| m/z = 171 | [M - OCH₃]⁺ | |

| m/z = 143 | [M - COOCH₃]⁺ |

Workflow and Logic Diagrams

The following diagrams illustrate the proposed synthesis and the logical workflow for the structural elucidation of Dimethyl tetrahydropyran-4,4-dicarboxylate.

References

An In-depth Technical Guide to Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dimethyl tetrahydropyran-4,4-dicarboxylate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer industries.

Chemical Identifiers and Properties

Dimethyl tetrahydropyran-4,4-dicarboxylate is a heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 149777-00-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.21 g/mol | [1][3] |

| IUPAC Name | Dimethyl tetrahydropyran-4,4-dicarboxylate | |

| Synonyms | Tetrahydropyran-4,4-dicarboxylic acid dimethyl ester, Dimethyl oxane-4,4-dicarboxylate | [1] |

| PubChem CID | 11063483 | [1][3] |

| MDL Number | MFCD02093499 | [1][3] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | Colorless to almost clear liquid | [1] |

| Purity | ≥ 97% (GC) | [3] |

| Density | 1.18 g/cm³ | [1][2] |

| Boiling Point | 238.2 ± 40.0 °C (Predicted) | [2] |

| Refractive Index | 1.4530 to 1.4560 | [2] |

| Storage Conditions | Room Temperature | [1] |

Synthesis and Experimental Protocols

Adaptable Experimental Protocol: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

This protocol is adapted from the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate.

Step 1: Cyclization

-

Reaction Setup: In a suitable reaction vessel, charge N,N-Dimethylformamide (DMF), dimethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography (GC). The reaction temperature for the diethyl analogue is typically between 50-100 °C.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

Logical Workflow for Synthesis

Caption: Synthesis workflow for Dimethyl tetrahydropyran-4,4-dicarboxylate.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature search, experimental ¹H and ¹³C NMR data for Dimethyl tetrahydropyran-4,4-dicarboxylate has not been published. However, based on the known spectra of analogous compounds, the following are predicted chemical shifts:

-

¹H NMR (Predicted):

-

Singlet around 3.7 ppm corresponding to the two methyl ester protons (-COOCH₃).

-

Multiplets in the range of 1.8-2.2 ppm and 3.6-4.0 ppm for the methylene protons of the tetrahydropyran ring.

-

-

¹³C NMR (Predicted):

-

A signal around 52 ppm for the methyl carbons of the ester groups.

-

Signals for the methylene carbons of the tetrahydropyran ring.

-

A quaternary carbon signal for the C4 position.

-

A signal in the region of 170-175 ppm for the carbonyl carbons of the ester groups.

-

It is imperative for researchers to perform their own spectral analysis for confirmation.

Applications in Research and Development

Dimethyl tetrahydropyran-4,4-dicarboxylate is a key intermediate in the synthesis of various high-value molecules.

-

Pharmaceutical Synthesis: The tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs.[1] This dicarboxylate allows for further chemical modifications to produce novel pharmaceutical candidates.

-

Polymer Chemistry: This compound can be used in the production of specialty polymers, where the tetrahydropyran unit can impart unique properties to the polymer backbone.[1]

Logical Relationship of Applications

References

Spectroscopic Characterization of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl tetrahydropyran-4,4-dicarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data for a closely related analog, Diethyl tetrahydropyran-4,4-dicarboxylate, and predicted data based on the molecular structure of the target compound. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dimethyl tetrahydropyran-4,4-dicarboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~3.75 | s, 6H (-OCH₃) | ~171 | C=O (ester) |

| ~3.70 | t, 4H (-CH₂-O-) | ~63 | -CH₂-O- |

| ~2.10 | t, 4H (-CH₂-C-) | ~52 | -OCH₃ |

| ~45 | C(CH₂)₂ | ||

| ~34 | -CH₂-C- |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

The following data is for Diethyl tetrahydropyran-4,4-dicarboxylate and is expected to be very similar for the dimethyl analog, with minor shifts.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (ether) |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 202 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | High | [M - OCH₃]⁺ |

| 143 | High | [M - COOCH₃]⁺ |

| 111 | Moderate | [M - COOCH₃ - CH₃OH]⁺ |

| 81 | Moderate | [C₅H₅O]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl tetrahydropyran-4,4-dicarboxylate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: The sample is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique that often preserves the molecular ion.

-

EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Dimethyl tetrahydropyran-4,4-dicarboxylate.

Solubility Profile of Dimethyl Tetrahydropyran-4,4-dicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrahydropyran-4,4-dicarboxylate is a versatile building block in the synthesis of pharmaceuticals and specialty polymers.[1] Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical considerations for its solubility and provides a detailed experimental protocol for determining its solubility profile in various organic solvents.

Introduction

Dimethyl tetrahydropyran-4,4-dicarboxylate, also known as dimethyl oxane-4,4-dicarboxylate, is a cyclic ester with two carboxylate groups.[1] This structure imparts a degree of polarity, suggesting its potential solubility in a range of organic solvents. Understanding this solubility is crucial for chemists in various fields for tasks such as reaction medium selection, process design, and the development of purification strategies like crystallization.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of Dimethyl tetrahydropyran-4,4-dicarboxylate in a range of common organic solvents. Chemical suppliers note its general solubility in organic solvents, but numerical values (e.g., in g/100 mL or mol/L at specific temperatures) are not provided.[1]

The absence of this data highlights a knowledge gap and necessitates experimental determination for specific applications. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of Dimethyl Tetrahydropyran-4,4-dicarboxylate

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Dimethyl tetrahydropyran-4,4-dicarboxylate in organic solvents using the isothermal equilibrium method.

Materials and Equipment

-

Dimethyl tetrahydropyran-4,4-dicarboxylate (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dimethyl tetrahydropyran-4,4-dicarboxylate to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the solid residue.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in g/100 mL.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of Dimethyl tetrahydropyran-4,4-dicarboxylate in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC).

-

Calculate the original concentration in the saturated solution and express the solubility in the desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Reactions of Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrahydropyran-4,4-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its rigid tetrahydropyran scaffold and the presence of two reactive ester functionalities at a geminal position allow for a variety of chemical transformations, leading to the synthesis of complex molecules and novel chemical entities. The tetrahydropyran motif is a common feature in numerous biologically active compounds and approved pharmaceuticals, where it can influence pharmacokinetic properties and provide specific binding interactions.[2][3][4][5][6] This technical guide provides a comprehensive overview of the known reactions and reactivity of Dimethyl tetrahydropyran-4,4-dicarboxylate, including detailed experimental protocols, quantitative data, and visual diagrams of key transformations.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, offering a conformationally restricted, non-planar structure that can favorably impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] As a bioisostere of cyclohexane, the THP moiety introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[3] Dimethyl tetrahydropyran-4,4-dicarboxylate, with its two ester groups, provides a key entry point for the elaboration of this scaffold into more complex architectures. This document details the primary reactions of this compound, focusing on hydrolysis, decarboxylation, reduction, and amidation.

Synthesis of the Core Compound

While this guide focuses on the reactivity of Dimethyl tetrahydropyran-4,4-dicarboxylate, a brief overview of its synthesis is relevant. A common route to the analogous diethyl ester involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base. This provides a basis for the synthesis of the dimethyl analog.

Key Reactions and Reactivity

The reactivity of Dimethyl tetrahydropyran-4,4-dicarboxylate is dominated by the chemistry of its geminal diester groups. These can undergo hydrolysis, reduction to diols, and conversion to amides. Furthermore, the malonic ester-like structure allows for decarboxylation under specific conditions.

Hydrolysis and Decarboxylation

The ester groups of Dimethyl tetrahydropyran-4,4-dicarboxylate can be hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid. This diacid can then be decarboxylated at elevated temperatures to produce tetrahydropyran-4-carboxylic acid, a valuable intermediate in pharmaceutical synthesis.[7]

Table 1: Quantitative Data for Hydrolysis and Decarboxylation

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate, NaOH (5.0 mole eq.), 40-50°C | Tetrahydropyran-4,4-dicarboxylic acid | High | |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid, Paraffin oil or Xylene, 120-130°C | Tetrahydropyran-4-carboxylic acid | 70-85% |

Experimental Protocol: Hydrolysis and Decarboxylation (Adapted from the diethyl ester procedure)

Step 1: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

-

To a solution of Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) in a suitable solvent (e.g., methanol or water), add a solution of sodium hydroxide (5.0 mole equivalents) in water.

-

Heat the reaction mixture to 40-50°C and stir until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydropyran-4,4-dicarboxylic acid.

Step 2: Decarboxylation to Tetrahydropyran-4-carboxylic acid

-

In a flask equipped with a distillation apparatus, add Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) and a high-boiling solvent such as paraffin oil or xylene.

-

Heat the mixture to 120-130°C. Carbon dioxide evolution should be observed.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization to afford Tetrahydropyran-4-carboxylic acid.

Reduction to Diol

The two ester groups can be reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding 4,4-bis(hydroxymethyl)tetrahydropyran. This diol is a useful synthon for the preparation of spirocyclic compounds and other complex molecules.

Table 2: Predicted Conditions for the Reduction of Dimethyl tetrahydropyran-4,4-dicarboxylate

| Reagents and Conditions | Product | Expected Yield |

| 1. LiAlH₄ (excess), Anhydrous THF, 0°C to reflux2. Aqueous workup (e.g., Fieser workup) | 4,4-Bis(hydroxymethyl)tetrahydropyran | High |

Experimental Protocol: Reduction to 4,4-Bis(hydroxymethyl)tetrahydropyran (General Procedure)

-

To a stirred suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of Dimethyl tetrahydropyran-4,4-dicarboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by column chromatography or recrystallization.

Amidation

The ester functionalities can be converted to amides through reaction with primary or secondary amines. This reaction can be performed directly, often at elevated temperatures, or via the intermediate carboxylic acid. The resulting amides can have diverse applications in medicinal chemistry.

Table 3: Predicted Conditions for the Amidation of Dimethyl tetrahydropyran-4,4-dicarboxylate

| Amine Type | Reagents and Conditions | Product | Expected Yield |

| Primary Amine (RNH₂) | RNH₂ (excess), neat or in a high-boiling solvent, heat | N,N'-dialkyl-tetrahydropyran-4,4-dicarboxamide | Moderate to High |

| Secondary Amine (R₂NH) | R₂NH (excess), neat or in a high-boiling solvent, heat | N,N,N',N'-tetraalkyl-tetrahydropyran-4,4-dicarboxamide | Moderate to High |

Experimental Protocol: Direct Amidation (General Procedure)

-

In a sealed tube or a flask equipped with a reflux condenser, combine Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 equivalent) and the desired primary or secondary amine (2.0-5.0 equivalents).

-

Heat the reaction mixture, either neat or in a suitable high-boiling solvent (e.g., xylene or DMF), to a temperature sufficient to drive the reaction to completion (typically 100-150°C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

-

Purify the resulting diamide by column chromatography, recrystallization, or distillation.

Applications in Drug Discovery and Development

The tetrahydropyran scaffold is a key structural motif in a wide range of biologically active molecules. The ability to functionalize the 4-position of the tetrahydropyran ring, as offered by Dimethyl tetrahydropyran-4,4-dicarboxylate, is of significant interest to medicinal chemists. The derivatives of this compound can be explored for various therapeutic targets, leveraging the favorable physicochemical properties imparted by the THP ring.

Conclusion

Dimethyl tetrahydropyran-4,4-dicarboxylate is a highly functionalized and versatile building block. Its reactivity is centered around its geminal diester groups, which can be readily transformed into diacids, diols, and diamides. The subsequent decarboxylation of the diacid provides a straightforward route to the valuable tetrahydropyran-4-carboxylic acid. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this core, for instance, in C-C bond-forming reactions at the alpha-position to the esters, could unveil even broader synthetic utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 7. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

Commercial availability and suppliers of Dimethyl tetrahydropyran-4,4-dicarboxylate

For researchers, scientists, and drug development professionals, Dimethyl tetrahydropyran-4,4-dicarboxylate (CAS No. 149777-00-4) presents itself as a versatile scaffold and building block in the synthesis of novel chemical entities. Its unique tetrahydropyran core is a prevalent motif in numerous biologically active molecules and natural products. This guide provides an in-depth overview of its commercial availability, key properties, and practical experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

Dimethyl tetrahydropyran-4,4-dicarboxylate is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 95-98% as determined by Gas Chromatography (GC).

Table 1: Prominent Commercial Suppliers of Dimethyl Tetrahydropyran-4,4-dicarboxylate

| Supplier | Purity Specification |

| Chem-Impex | ≥ 98% (GC)[1] |

| TCI America | >98.0% (GC)[2] |

| LabSolutions | >97.0% (GC)[3] |

| DC Fine Chemicals | min. 95%[4] |

| BLD Pharm | Information available upon request[5] |

| Fisher Scientific | 98.0+%[6] |

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of Dimethyl tetrahydropyran-4,4-dicarboxylate is crucial for its effective application in research and development.

Table 2: Physicochemical Properties of Dimethyl Tetrahydropyran-4,4-dicarboxylate

| Property | Value | Reference |

| CAS Number | 149777-00-4 | [1][2][3][4][7] |

| Molecular Formula | C₉H₁₄O₅ | [1][3][4] |

| Molecular Weight | 202.21 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Purity | ≥ 95-98% (GC) | [1][2][3][4] |

| Density | 1.18 g/cm³ | [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Flash Point | 97°C | [7] |

| Storage Conditions | Room Temperature or 2-8°C | [1][5] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of Dimethyl tetrahydropyran-4,4-dicarboxylate. These are based on established chemical principles and analogous procedures reported in the literature.

Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

This procedure is adapted from the synthesis of the analogous diethyl ester.

Reaction Scheme:

Materials:

-

Dimethyl malonate

-

Bis(2-chloroethyl) ether

-

Potassium carbonate (anhydrous)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of dimethyl malonate (1.0 equivalent) and bis(2-chloroethyl) ether (1.0 equivalent) in DMF, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the DMF.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude Dimethyl tetrahydropyran-4,4-dicarboxylate.

-

Further purification can be achieved by vacuum distillation.

Quality Control: Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax).

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen.

-

Injection Volume: 1 µL (split or splitless injection).

Sample Preparation:

-

Prepare a dilute solution of Dimethyl tetrahydropyran-4,4-dicarboxylate in a suitable solvent such as ethyl acetate or dichloromethane.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from starting materials to the final, quality-controlled product.

Caption: Synthesis and Quality Control Workflow for Dimethyl tetrahydropyran-4,4-dicarboxylate.

As a key intermediate, Dimethyl tetrahydropyran-4,4-dicarboxylate is not typically investigated for its own biological activity through specific signaling pathways. Instead, its value lies in providing a robust scaffold for the synthesis of more complex molecules. The logical workflow for its synthesis and subsequent use in drug discovery is depicted below.

Caption: Role of Dimethyl tetrahydropyran-4,4-dicarboxylate in a Drug Discovery Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethyl Tetrahydropyran-4,4-dicarboxylate | 149777-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. 149777-00-4|Dimethyl Tetrahydropyran-4,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. Dimethyl Tetrahydropyran-4,4-dicarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Dimethyl tetrahydropyran-4,4-dicarboxylate (CAS No. 149777-00-4). The following sections detail the chemical and physical properties, hazard classifications, personal protective equipment (PPE) protocols, first aid measures, and spill response procedures to ensure its safe use in a laboratory and research setting.

Chemical and Physical Properties

Dimethyl tetrahydropyran-4,4-dicarboxylate, also known as Tetrahydropyran-4,4-dicarboxylic acid dimethyl ester, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 149777-00-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₅ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Appearance | Colorless to almost clear liquid | [1] |

| Density | 1.18 g/cm³ | [1][2] |

| Boiling Point | 238.2 ± 40.0 °C (Predicted) | [2] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and Classification

Dimethyl tetrahydropyran-4,4-dicarboxylate is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3][4][5] In some cases, it is also identified as causing respiratory irritation and as a flammable liquid.[3][5][6][7]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3][4][5] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[3][4][5] |

| Respiratory Irritation (STOT SE 3) | GHS07 | Warning | H335: May cause respiratory irritation.[3][5] |

| Flammable Liquid (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapour.[6][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with Dimethyl tetrahydropyran-4,4-dicarboxylate.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be strictly followed when handling this chemical.

Handling Procedures

The following workflow outlines the recommended steps for safely handling Dimethyl tetrahydropyran-4,4-dicarboxylate.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of the compound.

-

Storage Temperature: Store at room temperature.[1] Some sources recommend storing in a cool place.[6][7]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6][7]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a doctor if feeling unwell.[4][6] |

Spill and Disposal Procedures

Spill Response

In the event of a spill, the following logical steps should be taken to ensure safety and containment.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Experimental Protocols

Conclusion

Dimethyl tetrahydropyran-4,4-dicarboxylate is a valuable chemical intermediate with manageable hazards when handled with appropriate safety precautions. Adherence to the guidelines outlined in this document, including the consistent use of personal protective equipment, proper storage, and established emergency procedures, is paramount for ensuring the safety of all laboratory personnel. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier before use.

References

A Technical Guide to Tetrahydropyran-4,4-dicarboxylate Derivatives: Synthesis and Applications in Drug Discovery

Introduction

The tetrahydropyran (THP) ring is a prominent and privileged scaffold in medicinal chemistry. As a six-membered heterocyclic ether, its structure is found in numerous natural products, including carbohydrates and polyether antibiotics, where it plays a crucial role in their biological functions.[1] In modern drug discovery, the THP motif is frequently employed as a bioisosteric replacement for carbocyclic rings like cyclohexane or other heterocyclic systems such as piperidine. This substitution can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2]

Dimethyl and diethyl tetrahydropyran-4,4-dicarboxylate are versatile chemical building blocks that provide a robust entry point for the synthesis of more complex molecules containing the THP core.[3] Their geminal dicarboxylate functionality at the 4-position offers a unique handle for further chemical elaboration, making them valuable intermediates in the development of novel therapeutics across various areas, including oncology, infectious diseases, and metabolic disorders.[4] This technical guide provides a comprehensive overview of the synthesis of these derivatives and explores the significant biological activities of the broader class of compounds they enable.

Synthesis and Chemical Transformations

A commercially viable and environmentally friendly method for synthesizing tetrahydropyran-4,4-dicarboxylate derivatives involves a key cyclisation step, followed by hydrolysis and decarboxylation to yield other useful intermediates like tetrahydropyran-4-carboxylic acid.[1]

The primary synthesis pathway involves the cyclisation of a dialkyl malonate (e.g., diethyl malonate) with bis(2-chloroethyl) ether. This reaction is typically performed in the presence of a base and a phase-transfer catalyst to facilitate the nucleophilic substitution.[1] The resulting diethyl tetrahydropyran-4,4-dicarboxylate can then be readily converted to the corresponding dicarboxylic acid through hydrolysis, which is subsequently decarboxylated under controlled thermal conditions to produce tetrahydropyran-4-carboxylic acid, a widely used pharmaceutical intermediate.[1]

Synthesis Workflow

The multi-step synthesis from diethyl malonate to tetrahydropyran-4-carboxylic acid is a robust process optimized for commercial scale.[1]

Caption: Synthesis of Tetrahydropyran-4-carboxylic Acid.

Quantitative Data for Synthesis

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Step 1 - Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate [1]

| Reagent 1 | Reagent 2 | Base | Catalyst | Solvent | Condition | Yield |

|---|

| Diethyl malonate (1.0 mole) | Bis(2-chloroethyl) ether (1.0 mole) | K₂CO₃ (2.0 mole) | TBAB (0.031 mole) | DMF | Reflux | Not specified |

Table 2: Step 2 & 3 - Hydrolysis and Decarboxylation [1]

| Starting Material | Step | Reagents | Temperature | Yield |

|---|---|---|---|---|

| Diethyl tetrahydropyran-4,4'-dicarboxylate (1.0 mole) | Hydrolysis | NaOH (5.0 mole) | 40-50°C | Not specified |

| Tetrahydropyran-4,4'-dicarboxylic acid (1.0 mole) | Decarboxylation | Xylene + Paraffin Oil | 120-130°C | 80-85% |

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate [1]

-

Charge a suitable reactor with 250.0 L of N,N-Dimethylformamide (DMF).

-

Add 80.0 kg (0.5 mole) of Diethyl malonate and 71.5 kg (1.0 mole) of Bis(2-chloroethyl) ether.

-

Add 140 kg (2.0 mole) of Potassium carbonate and 5.0 kg (0.031 mole) of tetra-butyl ammonium bromide (TBAB).

-

Heat the mixture to reflux and monitor the reaction for completion using Gas Chromatography (GC).

-

After completion, cool the mixture and filter off the inorganic solids.

-

The filtrate containing the product is carried forward to the next step.

Step 2: Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid (Hydrolysis) [1]

-

To the filtrate from Step 1, add a solution of sodium hydroxide (NaOH). The typical molar ratio is 1 to 6 moles of base with respect to the starting dicarboxylate.

-

Maintain the temperature of the reaction mixture at 40-50°C until hydrolysis is complete.

-

After hydrolysis, adjust the pH of the solution to 1.0-2.0 using a suitable acid to precipitate the dicarboxylic acid.

-

Isolate the solid product, Tetrahydropyran-4,4'-dicarboxylic acid, by filtration.

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation) [1]

-

Charge a reactor with 150.0 L of xylene and 2.5 kg of paraffin oil and heat the mixture to 120-130°C.

-

Carefully add 35.0 kg of Tetrahydropyran-4,4'-dicarboxylic acid from Step 2 in lots, controlling the evolution of carbon dioxide.

-

Once the addition is complete, maintain the temperature until the reaction ceases.

-

Distill the solvent under reduced pressure to isolate the crude product.

-

The final product, 4-Tetrahydropyranylcarboxylic acid, can be further purified if necessary. An 85% molar yield is reported for this step.[1]

Biological Significance and Applications in Drug Discovery

While tetrahydropyran-4,4-dicarboxylate itself is primarily recognized as a synthetic intermediate, the tetrahydropyran scaffold it enables is integral to a wide range of biologically active compounds.

Anticancer Activity

Derivatives of the closely related tetrahydro-4H-pyran-4-one have demonstrated significant potential as anticancer agents.[4] These compounds exhibit cytotoxicity against a variety of cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of cell cycle progression.[4] For example, certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 human colorectal cancer cells.[5]

Table 3: Anticancer Activity of Selected Tetrahydropyran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 4H-Pyran | Derivative 4d | HCT-116 (Colon) | IC₅₀ | 75.1 | [4][5] |

| 4H-Pyran | Derivative 4k | HCT-116 (Colon) | IC₅₀ | 85.88 | [4][5] |

| Spiro-4H-pyran | Derivative 5a | A549 (Lung) | Potent Activity | - | [4] |

| Spiro-4H-pyran | Derivative 5a | A375 (Melanoma) | Potent Activity | - |[4] |

Enzyme Inhibition: DPP-4 Inhibitors for Type 2 Diabetes

A notable application of the tetrahydropyran scaffold is in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[6] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to glucose. By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to improved glycemic control.

A series of novel tri-substituted tetrahydropyran analogs were synthesized and optimized to yield potent and selective DPP-4 inhibitors.[6] This optimization led to the identification of compound 23 ((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine), which was selected as a clinical candidate due to its high potency, selectivity, and excellent pharmacokinetic profile.[6]

Caption: Role of DPP-4 Inhibitors in Glucose Homeostasis.

Other Therapeutic Applications

The tetrahydropyran framework is also explored for other therapeutic uses. Reports suggest its potential application for treating neurological disorders, including cognitive impairments and Alzheimer's disease, and as a scaffold for developing novel Class II c-Met enzyme inhibitors.[1]

Conclusion

Tetrahydropyran-4,4-dicarboxylate derivatives are highly valuable as synthetic intermediates in organic chemistry and drug discovery. While not typically biologically active themselves, they provide a crucial and efficient gateway to the tetrahydropyran scaffold. The straightforward, scalable synthesis of these dicarboxylates and their subsequent conversion to other key building blocks allows researchers to construct complex molecules with desirable pharmacological properties. The proven success of the tetrahydropyran core in clinically relevant drugs, such as DPP-4 inhibitors, and its promising potential in anticancer therapies, underscores the continued importance of developing and refining synthetic routes involving tetrahydropyran-4,4-dicarboxylate and its derivatives.

References

- 1. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Dimethyl Tetrahydropyran-4,4-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrahydropyran-4,4-dicarboxylate is a versatile difunctional building block in organic synthesis, prized for its unique structural features that offer enhanced reactivity and solubility in various organic solvents.[1] The presence of a tetrahydropyran ring is a common motif in numerous natural products and pharmacologically active compounds, often introduced to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, thereby optimizing the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[1] This document provides detailed application notes and protocols for the use of Dimethyl tetrahydropyran-4,4-dicarboxylate in the synthesis of complex heterocyclic scaffolds, particularly focusing on its application in multicomponent reactions for the generation of spirocyclic compounds, which are of significant interest in drug discovery.[2][3]

Key Applications: Synthesis of Spirooxindole Derivatives

The spirooxindole scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer properties.[2][4] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like spirooxindoles in a single synthetic operation.[5][6] Dimethyl tetrahydropyran-4,4-dicarboxylate can serve as a valuable precursor to tetrahydropyran-4-one, a key component in the synthesis of spirocyclic frameworks. The hydrolysis of the diester followed by decarboxylation yields the corresponding ketone.

A plausible and highly valuable application of Dimethyl tetrahydropyran-4,4-dicarboxylate is in a one-pot, three-component synthesis of novel spiro[indoline-3,4'-pyran] derivatives. This reaction would involve the in-situ generation of tetrahydropyran-4-one from Dimethyl tetrahydropyran-4,4-dicarboxylate, which then reacts with isatin and a suitable nitrogen source, such as an arylamine or an amino acid, to construct the spirocyclic system.

Experimental Protocols

Protocol 1: Hydrolysis and Decarboxylation of Dimethyl tetrahydropyran-4,4-dicarboxylate to Tetrahydropyran-4,4-dicarboxylic acid

This protocol is adapted from a similar procedure for the diethyl ester.

Materials:

-

Dimethyl tetrahydropyran-4,4-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

To a solution of sodium hydroxide (5.0 moles) in water, add Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole).

-

Heat the reaction mixture to 40-50°C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 1.0-2.0 using concentrated hydrochloric acid.

-

The precipitated Tetrahydropyran-4,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid to Tetrahydropyran-4-one

This protocol is adapted from a similar procedure.

Materials:

-

Tetrahydropyran-4,4-dicarboxylic acid

-

High-boiling solvent (e.g., Xylene, Paraffin oil)

-

Round-bottom flask equipped with a distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil.

-

Heat the mixture to 120-130°C with vigorous stirring.

-

Maintain this temperature until the evolution of carbon dioxide ceases. The reaction progress can be monitored by observing the gas evolution.

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting Tetrahydropyran-4-one can be isolated by distillation or extraction, depending on the solvent used.

Protocol 3: One-Pot Synthesis of Spiro[indoline-3,4'-pyran] Derivatives (Proposed)

This proposed protocol is based on established multicomponent reactions for the synthesis of spirooxindoles.[4][7]

Materials:

-

Tetrahydropyran-4-one (generated in situ or used directly)

-

Isatin or substituted isatin derivatives

-

Arylamine

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the isatin derivative (1.0 mmol) and the arylamine (1.0 mmol) in glacial acetic acid (10 mL).

-

To this solution, add Tetrahydropyran-4-one (1.0 mmol).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure spiro[indoline-3,4'-pyran] derivative.

Data Presentation

Table 1: Synthesis of Tetrahydropyran-4-carboxylic acid and Tetrahydropyran-4-one

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH | Water | 40-50 | 4-6 | ~90 | |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | - | Xylene/Paraffin oil | 120-130 | 2-4 | 80-85 |

Table 2: Representative Yields for the Synthesis of Spirooxindole Derivatives via Multicomponent Reactions

| Cyclic Ketone/Dione | Amine | Isatin Derivative | Solvent | Time (h) | Yield (%) | Reference |

| Cyclopentane-1,3-dione | p-Methoxyaniline | 1-Benzyl-5-methylisatin | Acetic Acid | 9-12 | 85 | [7] |

| (2E,6E)-2,6-dibenzylidenecyclohexanone | (2S)-octahydro-1H-indole-2-carboxylic acid | Isatin | Methanol | 1-1.5 | 75 | [4] |

| Tetrahydro-4H-thiopyran-4-one | Malononitrile (2 equiv.), various aldehydes | - | Water/Et3N | 9-12 | 90-97 |

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

Application Notes and Protocols: Dimethyl Tetrahydropyran-4,4-dicarboxylate as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrahydropyran-4,4-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in the synthesis of a variety of complex molecular architectures, particularly in the realm of pharmaceutical development.[1] Its unique structural features, including the tetrahydropyran ring and the geminal diester functionality, offer a strategic starting point for the construction of key intermediates for bioactive molecules. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This document provides detailed application notes and experimental protocols for the utilization of Dimethyl tetrahydropyran-4,4-dicarboxylate in the synthesis of pharmaceutical intermediates, with a focus on its conversion to tetrahydropyran-4,4-dicarboxylic acid and tetrahydropyran-4-carboxylic acid. These intermediates are precursors to a range of therapeutic agents, including inhibitors of phosphodiesterase 9 (PDE9), Vascular Adhesion Protein-1 (VAP-1), mTOR kinase, and neurokinin-3 (NK-3) receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl tetrahydropyran-4,4-dicarboxylate and its derivatives is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Dimethyl tetrahydropyran-4,4-dicarboxylate | C₉H₁₄O₅ | 202.21 | - | 238.2 ± 40.0 |

| Tetrahydropyran-4,4-dicarboxylic acid | C₇H₁₀O₅ | 174.15 | White to pale cream crystalline powder | - |

| Tetrahydropyran-4-carboxylic acid | C₆H₁₀O₃ | 130.14 | White to pale cream crystalline powder | - |

Synthetic Applications and Protocols

Dimethyl tetrahydropyran-4,4-dicarboxylate is a key starting material for the synthesis of tetrahydropyran-4,4-dicarboxylic acid and tetrahydropyran-4-carboxylic acid. These transformations are fundamental steps in the elaboration of this building block for pharmaceutical applications.

Experimental Workflow: From Building Block to Key Intermediates

References

Application Notes and Protocols for Reactions Involving Dimethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of Dimethyl tetrahydropyran-4,4-dicarboxylate. This versatile building block is a valuable starting material in the synthesis of pharmaceuticals and specialty polymers due to its unique structural features that enhance reactivity and solubility.[1] The protocols outlined below cover hydrolysis, reduction, and a proposed amidation reaction, offering a foundational guide for its application in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of Dimethyl tetrahydropyran-4,4-dicarboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 149777-00-4 | Chem-Impex |

| Molecular Formula | C₉H₁₄O₅ | Chem-Impex |

| Molecular Weight | 202.21 g/mol | Chem-Impex |

| Appearance | Colorless to almost clear liquid | Chem-Impex |

| Density | 1.18 g/cm³ | Chem-Impex |

| Refractive Index | n20/D 1.45 | Chem-Impex |

| Purity | ≥ 98% (GC) | Chem-Impex |

Experimental Protocols

Protocol 1: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

This protocol details the base-catalyzed hydrolysis of Dimethyl tetrahydropyran-4,4-dicarboxylate to its corresponding dicarboxylic acid. This diacid is a key intermediate for further functionalization, such as decarboxylation or amide coupling.

Reaction Scheme:

Methodology:

-

Reaction Setup: Suspend Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in a 30% aqueous solution of sodium hydroxide (NaOH). The ratio of reactants can be adapted from a similar procedure for the diethyl ester, where 20 mmol of the ester was suspended in 10 mL of 30% NaOH.[1]

-

Reaction Conditions: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the analogous diethyl ester, the reaction was stirred for 28 hours to ensure completion.[1]

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture in an ice bath and carefully adjust the pH to 1 with concentrated hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Wash the crude solid product with a small amount of cold ethyl acetate and collect the purified solid by filtration. Dry the product under vacuum.

Quantitative Data: